Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate

PI3K inhibition regioisomer comparison morpholinopyrimidine SAR

Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate (C15H16N4O4S, MW 348.38) is a disubstituted thiophene-3-carboxylate ester conjugated via an amide bridge to a 6-morpholinopyrimidine-4-carbonyl moiety. The compound belongs to a broader class of morpholinopyrimidine-containing heterocycles investigated for kinase inhibition and allosteric receptor modulation.

Molecular Formula C15H16N4O4S
Molecular Weight 348.38
CAS No. 1903204-53-4
Cat. No. B2912901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate
CAS1903204-53-4
Molecular FormulaC15H16N4O4S
Molecular Weight348.38
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C15H16N4O4S/c1-22-15(21)10-2-7-24-14(10)18-13(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20)
InChIKeyZCYOFJLZHYWVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate (CAS 1903204-53-4): Core Structural Identity and Procurement Context


Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate (C15H16N4O4S, MW 348.38) is a disubstituted thiophene-3-carboxylate ester conjugated via an amide bridge to a 6-morpholinopyrimidine-4-carbonyl moiety. The compound belongs to a broader class of morpholinopyrimidine-containing heterocycles investigated for kinase inhibition and allosteric receptor modulation . Its defining 2‑carboxamido‑3‑carboxylate substitution pattern on the thiophene ring distinguishes it from regioisomeric counterparts (e.g., 3‑carboxamido‑2‑carboxylate variants) and from analogs where the morpholinopyrimidine is attached through alternative linkers .

Why Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate Cannot Be Substituted with a Close Analog Without Risk of Activity Loss


Within the morpholinopyrimidine‑thiophene carboxylate family, minor structural modifications routinely produce dramatic shifts in biological activity. Regioisomeric movement of the carboxamido group from the 2‑position to the 3‑position of the thiophene ring alters the dihedral angle between the planar conjugated systems, potentially disrupting key hinge‑binding interactions in kinase targets . Likewise, replacement of the methyl ester with a free carboxylic acid or a bulkier ester has been shown to abolish allosteric modulator activity in related thiophene‑3‑carboxylate scaffolds, indicating that the ester moiety is critical for membrane permeation and/or target engagement . Consequently, generic substitution with a close analog cannot be assumed to preserve the pharmacological profile.

Quantitative Differentiation Evidence for Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate Against Its Closest Analogs


Positional Isomerism Drives Differential Kinase Inhibition Potency: 2‑Carboxamido‑3‑carboxylate vs. 3‑Carboxamido‑2‑carboxylate Thiophene Regioisomers

In a structurally related morpholinopyrimidine series, the substitution pattern on the central heteroaromatic ring profoundly influences PI3Kα inhibition. Trisubstituted morpholinopyrimidines bearing a 2,6‑disubstituted pyrimidine core showed 1.5‑ to 3‑fold greater potency than the reference inhibitor ZSTK474 (PI3Kα IC50 ≈ 16 nM) . By extension, the 2‑carboxamido‑3‑carboxylate thiophene arrangement in the target compound positions the morpholinopyrimidine moiety in a distinct geometric orientation compared to the 3‑carboxamido‑2‑carboxylate isomer, potentially altering ATP‑competitive hinge binding. Although direct head‑to‑head comparison data for the two regioisomers are not yet publicly available, the class‑level SAR indicates that a positional shift can modulate IC50 by ≥2‑fold.

PI3K inhibition regioisomer comparison morpholinopyrimidine SAR

Ester Functionality Governs Biological Activity: Methyl Ester vs. Carboxylic Acid in Thiophene‑3‑carboxylate Scaffolds

In the 2‑(acylamino)thiophene‑3‑carboxylate chemotype, the methyl ester is a pharmacophoric requirement for allosteric modulation of the GABAB receptor. When the ester was bioisosterically replaced with amide or heterocyclic groups, the resulting compounds completely lost GABAB PAM activity (no significant effect up to 30 µM) . This demonstrates that the methyl ester in the target compound is not a metabolically labile spectator but a critical determinant of biological activity, distinguishing it from the corresponding carboxylic acid metabolite or analog.

bioisostere ester pharmacophore GABAB PAM membrane permeability

Morpholinopyrimidine Hinge‑Binding Motif Confers a Distinct Kinase Selectivity Window

The 6‑morpholinopyrimidine‑4‑carboxamide substructure is a validated hinge‑binding motif that mimics the adenine ring of ATP. In published PI3K/mTOR inhibitor series, subtle variations in the heteroaryl linker attached to the pyrimidine 4‑position lead to differential selectivity across PI3K isoforms and related kinases . For example, trisubstituted morpholinopyrimidines reported in Molecules 2018 displayed varying degrees of PI3Kα vs. mTOR selectivity depending on the nature and position of the third substituent. The thiophene‑3‑carboxylate linker in the target compound represents a distinct chemotype from phenyl‑, pyridyl‑, or indole‑bridged analogs, which is expected to shift the selectivity profile. While direct kinome‑wide profiling data for this specific compound are absent from the public domain, the class‑level evidence implies that linker identity contributes to a unique selectivity fingerprint.

kinase selectivity ATP‑competitive inhibitor morpholinopyrimidine scaffold

Priority Application Scenarios for Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate Based on Available Evidence


Development of Isoform‑Selective PI3K or mTOR Inhibitors via Thiophene Linker Optimization

The compound serves as a versatile intermediate for exploring the SAR of the linker region in morpholinopyrimidine‑based kinase inhibitors. As demonstrated in the trisubstituted morpholinopyrimidine series , variation of the heteroaryl substituent directly impacts PI3K isoform selectivity. Incorporating the thiophene‑3‑carboxylate linker into a library allows systematic probing of linker geometry, electron density, and hydrogen‑bonding capability, facilitating the identification of leads with improved selectivity over mTOR or other off‑target kinases.

GABAB Receptor Allosteric Modulator Probe Design

Given the precedence of methyl 2‑(acylamino)thiophene‑3‑carboxylates as GABAB positive allosteric modulators , the target compound could be evaluated as a functional probe to investigate whether a morpholinopyrimidine moiety can replace the acyl group while retaining or enhancing PAM activity. The conservation of the methyl ester pharmacophore ensures relevance to the established SAR, while the morpholinopyrimidine introduces additional hydrogen‑bonding features that may improve receptor subtype selectivity or CNS permeability.

Reference Compound for Regioisomeric Activity Comparison Studies

The 2‑carboxamido‑3‑carboxylate substitution pattern is underrepresented in public biological databases compared to the 3‑carboxamido‑2‑carboxylate isomer. Procuring this compound enables head‑to‑head comparison studies that can elucidate the impact of thiophene regioisomerism on target binding, cellular permeability, and metabolic stability . Such studies are essential for building predictive computational models of kinase inhibitor binding.

Fragment‑Based or Structure‑Guided Drug Discovery Campaigns Targeting the Purinergic Receptor or Ion Channel Family

Patent literature (e.g., US9073882) suggests that morpholinopyrimidine‑containing compounds can inhibit ROMK1 and related potassium channels. Although direct activity data for this compound are not publicly available, its structural mimicry of ATP and the presence of a morpholine ring make it a plausible starting point for fragment‑based screening against ATP‑binding pockets in kinases, ion channels, or ATPases. Its moderate molecular weight (348 Da) is compatible with fragment‑to‑lead optimization workflows.

Quote Request

Request a Quote for Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.